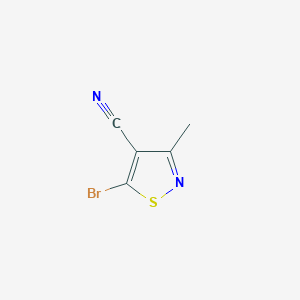

5-Bromo-3-methylisothiazole-4-carbonitrile

説明

BenchChem offers high-quality 5-Bromo-3-methylisothiazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methylisothiazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-bromo-3-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c1-3-4(2-7)5(6)9-8-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPLJEJAWCYGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 5-Bromo-3-methylisothiazole-4-carbonitrile

An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of Substituted Isothiazoles: A Case Study on 5-Bromo-3-methylisothiazole-4-carbonitrile

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. This guide delves into the chemical landscape of functionalized isothiazoles, with a specific focus on the structural features of 5-Bromo-3-methylisothiazole-4-carbonitrile. While specific experimental data for this exact isomer is not prevalent in publicly accessible literature, this document provides a comprehensive framework for understanding its probable characteristics and synthetic accessibility. By dissecting the roles of the bromo, methyl, and carbonitrile substituents on the isothiazole core, we offer researchers, scientists, and drug development professionals a robust, experience-driven perspective on harnessing this class of molecules. The methodologies, safety protocols, and potential applications are synthesized from established principles of heterocyclic chemistry and data from closely related analogues.

Introduction to the Isothiazole Scaffold

Isothiazole, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, was first discovered in 1956.[1] It is a stable aromatic system, and its derivatives are integral to a wide array of applications, from pharmaceuticals and agrochemicals to dyes.[2][3] The isothiazole ring system is found in commercial products such as the fungicide isotianil and the preservative methylchloroisothiazolone (MCIT).[2]

The significance of isothiazoles in drug discovery is well-documented.[3] Various derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The electronic nature of the N-S bond and the potential for diverse substitution patterns make it a versatile template for molecular design.

This guide will use 5-Bromo-3-methylisothiazole-4-carbonitrile as a focal point to explore the synthesis, reactivity, and potential utility of highly functionalized isothiazoles.

Molecular Structure and Physicochemical Properties

While specific data for 5-Bromo-3-methylisothiazole-4-carbonitrile is scarce, we can predict its properties based on its constituent parts and related known compounds like 5-Bromo-3-methylisothiazole.

Core Chemical Identity

A summary of identifiers for the closely related compound, 5-Bromo-3-methylisothiazole, is presented below. Researchers interested in the title compound should anticipate similar, though not identical, characteristics.

| Property | Data for 5-Bromo-3-methylisothiazole | Reference |

| CAS Number | 20493-60-1 | [5] |

| Molecular Formula | C₄H₄BrNS | [6][7] |

| Molecular Weight | 178.05 g/mol | [5][7] |

| Physical Form | Liquid or Brown oil | [8] |

| Boiling Point | 109.6 °C at 760 mmHg; 72°C / 13 Torr | [5][7] |

| InChI Key | XSVSPKKXQGNHMD-UHFFFAOYSA-N | [6] |

The addition of a carbonitrile group at the C4 position to form the title compound would increase the molecular weight and likely elevate the melting and boiling points due to increased polarity and intermolecular dipole-dipole interactions.

Structural Analysis and Visualization

The structure of 5-Bromo-3-methylisothiazole-4-carbonitrile combines three key functional groups on the isothiazole core. Each substituent critically influences the molecule's overall reactivity and potential biological function.

Caption: Retrosynthetic analysis for the target molecule.

Key Synthetic Methodologies

Method 1: Ring Closure Reactions

The construction of the isothiazole ring is often achieved by the reaction of a sulfur source with a three-carbon component containing nitrogen. For example, the reaction of enamines or β-aminocrotononitrile derivatives with sulfur halides (like SCl₂, S₂Cl₂) or thionyl chloride (SOCl₂) is a common route. [1] Method 2: Functionalization of a Pre-formed Isothiazole Ring

Given the availability of compounds like 5-Amino-3-methylisothiazole-4-carbonitrile,[9][10] a Sandmeyer-type reaction could be envisioned. This would involve diazotization of the amino group followed by displacement with a bromide source (e.g., CuBr).

Exemplary Experimental Protocol (Hypothetical): Sandmeyer Reaction

This protocol is illustrative and adapted from standard procedures. It has not been experimentally validated for this specific substrate.

-

Diazotization: Dissolve 5-Amino-3-methylisothiazole-4-carbonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq) at 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes.

-

Displacement: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution is expected.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Work-up and Purification: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target compound, 5-Bromo-3-methylisothiazole-4-carbonitrile.

Chemical Reactivity

The reactivity of the title compound is dictated by its substituents:

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitrile group and the inherent electron deficiency of the isothiazole ring make the bromine at C5 susceptible to displacement by nucleophiles (e.g., thiols, amines, alkoxides).

-

Cross-Coupling Reactions: The C5-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and alkynyl groups to build molecular complexity.

-

Nitrile Group Transformations: The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, offering a plethora of derivatization possibilities. [4]

Potential Applications in Drug Development and Research

The structural motifs present in 5-Bromo-3-methylisothiazole-4-carbonitrile suggest its potential as a valuable building block in medicinal chemistry.

Role as a Synthetic Intermediate

The compound is a highly versatile intermediate. [5]The bromine atom allows for scaffold elaboration via cross-coupling, while the nitrile can be transformed into other functional groups known to interact with biological targets. Isothiazole derivatives are used as precursors for inhibitors of enzymes like MMP12 and Aurora kinase. [11]

Bioisosteric Replacement

The isothiazole ring can serve as a bioisostere for other aromatic systems like benzene or pyridine in drug candidates. The nitrile group itself is often used as a bioisostere for a carbonyl group, acting as a hydrogen bond acceptor. [12]

Potential Biological Activities

-

Antimicrobial/Antifungal: The isothiazole core is famous for its antimicrobial properties. [3][13]* Anticancer: Numerous isothiazole derivatives have been investigated as anticancer agents, targeting kinases and other key proteins in cancer signaling pathways. [3][14]* Enzyme Inhibition: The nitrile group can act as a "warhead" in covalent inhibitors or as a key binding element in reversible inhibitors of enzymes such as cysteine proteases or dipeptidyl peptidases. [12]

Caption: Potential applications and synthetic utility workflow.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for 5-Bromo-3-methylisothiazole-4-carbonitrile. However, based on related structures, the following precautions are mandatory.

-

Hazard Classification: The compound should be treated as harmful and an irritant. Related compounds are harmful if swallowed, in contact with skin, or if inhaled, and cause serious eye irritation. [7]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. [15][16]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some related compounds require refrigerated or freezer storage. [8][15]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [15]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [16]

Conclusion

5-Bromo-3-methylisothiazole-4-carbonitrile represents a molecule of significant synthetic potential, strategically equipped with functional groups that enable a wide range of chemical transformations. While direct experimental data remains elusive, this guide provides a comprehensive, scientifically-grounded framework for researchers to approach its synthesis, handling, and application. By leveraging established principles of isothiazole chemistry, this compound stands as a promising building block for the discovery of novel therapeutics and advanced materials. Its true potential awaits exploration by synthetic and medicinal chemists who can unlock the utility of this highly functionalized heterocyclic scaffold.

References

-

MySkinRecipes. 5-Bromo-3-methylisothiazole. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Molbank, 2023(1), M1560. [Link]

-

Science of Synthesis. Product Class 15: Isothiazoles. [Link]

-

ResearchGate. Synthesis of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) (10). [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2024). 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). Molbank, 2024(2), M1813. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

-

Zaręba, P., et al. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(21), 5200. [Link]

-

Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584. [Link]

-

ResearchGate. The importance of isothiazoles in medicinal and pharmaceutical sectors. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid [mdpi.com]

- 5. 5-Bromo-3-methylisothiazole [myskinrecipes.com]

- 6. Page loading... [guidechem.com]

- 7. 20493-60-1 Cas No. | 5-Bromo-3-methyl-isothiazole | Matrix Scientific [matrixscientific.com]

- 8. 5-Bromo-3-methyl-isothiazole | 20493-60-1 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. Custom chemicals & building blocks product catalogue [acints.com]

- 11. 5-Amino-3-methyl-isothiazole 52547-00-9 [sigmaaldrich.com]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Solubility profile of 5-Bromo-3-methylisothiazole-4-carbonitrile in water vs organic solvents

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 5-Bromo-3-methylisothiazole-4-carbonitrile .

Technical Guide for Process Research & Development

Executive Summary & Compound Identity

5-Bromo-3-methylisothiazole-4-carbonitrile is a highly functionalized heteroaromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structure combines a lipophilic bromine handle (C-5), a polar electrophilic nitrile group (C-4), and a methyl group (C-3) on an isothiazole core.

This specific substitution pattern creates a "push-pull" electronic environment that dictates its solubility:

-

Lipophilicity: Enhanced by the bromine atom and methyl group.

-

Polarity: Retained by the isothiazole nitrogen and the nitrile moiety.

-

Result: The compound exhibits a "Goldilocks" solubility profile—insoluble in water, highly soluble in polar aprotic solvents, and moderately soluble in chlorinated organics.

Chemical Identity

| Property | Detail |

| Chemical Name | 5-Bromo-3-methylisothiazole-4-carbonitrile |

| Precursor CAS | 41808-35-9 (5-Amino-3-methyl-4-isothiazolecarbonitrile) |

| Molecular Formula | C₅H₃BrN₂S |

| Molecular Weight | 203.06 g/mol |

| Predicted LogP | ~2.1 – 2.5 (Lipophilic) |

| Physical State | Low-melting solid or semi-solid oil (depending on purity) |

Physicochemical Basis of Solubility

Understanding the solubility requires analyzing the structural transformation from its common precursor, 5-amino-3-methyl-4-isothiazolecarbonitrile .

The conversion of the Amino (-NH₂) group to a Bromo (-Br) group via Sandmeyer chemistry drastically alters the solvation thermodynamics:

-

Loss of H-Bond Donors: The removal of -NH₂ eliminates the primary mechanism for hydrogen bonding with water, rendering the 5-bromo derivative effectively water-insoluble .

-

Increased Lipophilicity: The large, polarizable bromine atom increases Van der Waals interactions, favoring solvation in DCM, Chloroform, and Toluene .

-

Dipole Retention: The nitrile (-CN) and isothiazole ring maintain a strong dipole moment, ensuring high solubility in DMSO, DMF, and MeCN .

DOT Diagram: Structural Influence on Solvation

Figure 1: Mechanistic shift in solubility properties following the Amino-to-Bromo transformation.

Solubility Profile: Water vs. Organic Solvents

The following data categorizes solvent compatibility for process development (reaction solvent selection) and purification (crystallization/extraction).

Quantitative Solubility Estimates (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Utility |

| Aqueous | Water (pH 7) | Insoluble | < 0.1 | Anti-solvent for precipitation. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | > 200 | Ideal reaction media for SNAr. |

| Polar Aprotic | Acetonitrile (MeCN) | High | > 100 | Good for HPLC & reactions. |

| Chlorinated | DCM, Chloroform | High | > 150 | Preferred extraction solvent. |

| Polar Protic | Methanol, Ethanol | Moderate | 20 – 50 | Recrystallization (with cooling). |

| Esters | Ethyl Acetate (EtOAc) | Good | 50 – 100 | Extraction & Chromatography. |

| Hydrocarbons | Hexanes, Heptane | Poor | < 5 | Anti-solvent for crystallization. |

| Ethers | THF, MTBE | Good | 50 – 100 | Reaction solvent (Grignard/Lithiation). |

Critical Insights for Process Chemists

-

Extraction Strategy: The compound partitions strongly into DCM or Ethyl Acetate from aqueous layers. Due to the nitrile's polarity, avoid over-washing with acidic water, which may cause emulsion issues; use brine to break emulsions.

-

Recrystallization: The "Moderate" solubility in alcohols (EtOH/MeOH) and "Poor" solubility in hydrocarbons makes Ethanol/Heptane or Toluene/Heptane ideal binary solvent systems for recrystallization.

-

Reaction Optimization: For nucleophilic aromatic substitution (SNAr) displacing the bromine, DMSO or DMF are the solvents of choice due to high solubility and rate enhancement.

Experimental Protocols

Protocol A: Solubility Determination (HPLC Method)

Use this protocol to generate precise solubility curves for formulation or crystallization design.

-

Preparation: Add excess 5-Bromo-3-methylisothiazole-4-carbonitrile (approx. 50 mg) to 1 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours (thermomixer).

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (nylon filters may absorb the compound).

-

Analysis: Dilute the filtrate 100-fold with Acetonitrile. Inject onto HPLC (C18 Column, 50:50 MeCN:Water, 254 nm detection).

-

Calculation: Compare peak area against a standard calibration curve (0.1 – 1.0 mg/mL in MeCN).

Protocol B: Purification via Recrystallization

Recommended for purifying crude material synthesized via the Sandmeyer reaction.

-

Dissolution: Dissolve crude solid in the minimum amount of hot Ethanol (70°C) .

-

Note: If the crude is very dark, treat with activated charcoal for 10 mins and hot-filter.

-

-

Anti-solvent Addition: Slowly add Water (or Heptane) dropwise to the hot solution until persistent turbidity is observed.

-

Re-solvation: Add a few drops of hot Ethanol to clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0–4°C for 2 hours.

-

Isolation: Filter the crystals and wash with cold 1:1 Ethanol/Water. Dry under vacuum at 40°C.

DOT Diagram: Purification Decision Tree

Figure 2: Decision matrix for purification based on crude solubility behavior.

References & Authority

The solubility and synthesis logic presented here is derived from the structural properties of isothiazole-4-carbonitriles and standard heterocyclic chemistry principles (Sandmeyer transformation).

-

Precursor Identity: 5-Amino-3-methyl-4-isothiazolecarbonitrile (CAS: 41808-35-9). Common commercial building block used as the starting material.

-

Structural Analog: 3-Bromo-isothiazole-5-carbonitrile (CAS: 1536117-21-1).[1] Demonstrates the stability and solubility patterns of bromo-cyano-isothiazoles.

-

Isothiazole Chemistry: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11, Thieme Chemistry. (General reference for Isothiazole halogenation and solubility).

-

Sandmeyer Protocols: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 5, p. 139 (1925). (Foundational protocols for Amino -> Bromo conversion in heteroaromatics).

Sources

History and discovery of functionalized isothiazole building blocks

Discovery, Synthesis, and Regioselective Functionalization in Drug Design

Executive Summary

Isothiazoles (1,2-thiazoles) represent a unique class of five-membered aromatic heterocycles characterized by a nitrogen-sulfur (N–S) bond.[1][2][3][4] Unlike their 1,3-isomers (thiazoles), isothiazoles possess a distinct reactivity profile defined by the lability of the N–S bond and specific regiochemical preferences for electrophilic and nucleophilic attack. While historically overshadowed by thiazoles and isoxazoles, functionalized isothiazole building blocks have emerged as critical bioisosteres in modern medicinal chemistry, offering altered lipophilicity and metabolic stability profiles. This guide outlines the historical trajectory of isothiazoles, their structural logic, and validated protocols for their synthesis and functionalization.

Part 1: Historical Genesis & Structural Properties

1.1 The Discovery and Woodward’s "Masked" Intermediate

The parent isothiazole ring was first synthesized in 1956 via the oxidation of 5-amino-1,2-benzoisothiazole, a method that—while foundational—lacked scalability.

The true watershed moment for isothiazole chemistry occurred in 1963 during R.B. Woodward’s total synthesis of Colchicine .[5][6][7] Woodward brilliantly utilized the isothiazole ring not just as a structural feature, but as a masked intermediate . He recognized that the isothiazole ring is aromatic and stable under many conditions, yet the N–S bond could be reductively cleaved to reveal a specific carbon skeleton necessary for the colchicine architecture.

"Our isothiazole ring had served admirably in every anticipated capacity... It had enabled us to elaborate a simple isothiazole to a molecule... without interference from the tamed nitrogen atom." — R.B. Woodward (Harvey Lecture, 1963)[7][8]

1.2 Structural Logic: The N–S Bond Liability

The defining feature of the isothiazole core is the N–S bond (Bond Energy ~ 60 kcal/mol), which is significantly weaker than the C–S or C–N bonds found in thiazoles.

-

Aromaticity: Isothiazole is aromatic (6

-electrons), but less so than thiophene or thiazole. -

Reactivity Profile:

-

C4 Position: The most electron-rich site, susceptible to Electrophilic Aromatic Substitution (EAS) like halogenation.

-

C5 Position: The most acidic proton (

~ 29), accessible via lithiation, though this carries a risk of ring fragmentation. -

C3 Position: Generally the least reactive to direct functionalization; substituents here are best introduced during the de novo ring synthesis.

-

Part 2: Synthetic Strategies (The Core)

The most robust method for accessing the isothiazole core, particularly for building blocks with C3/C5 diversity, is the Oxidative Cyclization of

2.1 Pathway Visualization: Oxidative Cyclization

The following diagram illustrates the mechanistic flow from thioamide precursors to the isothiazole core using Graphviz.

Caption: Figure 1. General workflow for the oxidative cyclization of thioamides to isothiazoles.

Part 3: Regioselective Functionalization & Protocols

For drug discovery applications, the ability to selectively functionalize the C4 and C5 positions is paramount.

3.1 Regioselectivity Map

The isothiazole ring reacts differently depending on the reagents used.

Caption: Figure 2. Regioselectivity map indicating primary sites for chemical modification.

3.2 Protocol A: C4-Bromination (Electrophilic Substitution)

Objective: To install a bromine handle at C4 for subsequent Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

Reagents: N-Bromosuccinimide (NBS), DMF. Mechanism: Electrophilic aromatic substitution.

Step-by-Step Procedure:

-

Preparation: Dissolve the isothiazole substrate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Addition: Add NBS (1.1 equiv) portion-wise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via LCMS for the disappearance of the starting material.

-

Workup: Dilute with ethyl acetate and wash extensively with water (3x) to remove DMF and succinimide byproducts.

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Validation Point: The appearance of a doublet splitting pattern collapsing to a singlet in

3.3 Protocol B: C5-Lithiation (The "Cold" Protocol)

Objective: To functionalize C5 via deprotonation. Critical Warning: The N–S bond is susceptible to nucleophilic attack by organolithiums, leading to ring fragmentation (retro-cycloaddition) at temperatures above -60°C.

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

-

Solvation: Dissolve the isothiazole (1.0 equiv) in anhydrous THF.

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for equilibration.

-

Lithiation: Add

-Butyllithium (1.1 equiv, 1.6M in hexanes) dropwise over 10 minutes.-

Note: Do not allow the temperature to rise. The solution often turns yellow/orange.

-

-

Incubation: Stir at -78°C for exactly 30–45 minutes.

-

Quench: Add the electrophile (e.g., aldehyde, ketone,

, or -

Warming: Stir at -78°C for 30 minutes, then remove the bath and allow to warm to 0°C.

-

Termination: Quench with saturated

.

Part 4: Medicinal Chemistry Applications[3][6][9][10][11]

Isothiazoles are often employed as bioisosteres for pyridines and thiazoles . The benzo-fused derivatives (1,2-benzisothiazoles) are particularly prominent in CNS-active agents.

Table 1: Key Isothiazole-Containing Pharmaceuticals

| Drug Name | Indication | Structure Type | Role of Isothiazole |

| Ziprasidone | Antipsychotic | 1,2-Benzisothiazole | Bioisosteric replacement for benzothiophene/indole; modulates D2/5-HT2A affinity. |

| Lurasidone | Antipsychotic | 1,2-Benzisothiazole | Provides rigid scaffold for GPCR binding; metabolic stability. |

| Acotiamide | Functional Dyspepsia | Aminothiazole* | Note: Often compared to isothiazole analogs in SAR studies for gastric motility. |

| Isothiazolinones | Biocides (Kathon) | 3-one tautomer | Electrophilic reactivity with cysteine thiols (non-drug application). |

Bioisosteric Insight:

Replacing a pyridine ring with an isothiazole often reduces basicity (

References

-

Woodward, R. B. (1963).[8] "The Total Synthesis of Colchicine." The Harvey Lectures, Series 59. (Historical context of isothiazole as a masked intermediate).

-

Ilkin, V. G., et al. (2025).[9] "Synthesis of Isothiazoles via Oxidative Cyclization." Journal of Organic Chemistry.

-

Regiec, A., et al. (2006). "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity." Archiv der Pharmazie.

-

PubChem Compound Summary. (2025). "Isothiazole."[1][2][3][4][7][8][10][11][9][12][13] National Library of Medicine.

-

BenchChem Technical Review. (2025). "The Rise of Isothiazolinones and Isothiazoles."

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Isothiazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. A total synthesis of colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Curious Wavefunction: The linguistic adventures of Robert Burns Woodward [wavefunction.fieldofscience.com]

- 7. scribd.com [scribd.com]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. Isothiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Light-driven method simplifies synthesis of complex heterocycles | Research | Chemistry World [chemistryworld.com]

- 13. researchgate.net [researchgate.net]

Synthesis protocols using 5-Bromo-3-methylisothiazole-4-carbonitrile as an intermediate

This Application Note is designed for medicinal chemists and process development scientists. It details the synthetic utility of 5-Bromo-3-methylisothiazole-4-carbonitrile (CAS 1803561-46-7) , a highly functionalized heterocyclic scaffold.

The guide focuses on exploiting the orthogonal reactivity of the C-5 bromide (electrophilic/cross-coupling active) and the C-4 nitrile (masked carboxylic acid/amine) to construct complex bioactive molecules such as kinase inhibitors and antivirals.

Chemical Profile & Reactivity Landscape

Compound: 5-Bromo-3-methylisothiazole-4-carbonitrile CAS: 1803561-46-7 Molecular Weight: 203.06 g/mol Appearance: Pale yellow to off-white solid Storage: 2–8°C, under inert atmosphere (Ar/N2). Protect from light.

Mechanistic Insight

The isothiazole ring is an electron-deficient heteroaromatic system. In this specific scaffold, the C-4 nitrile (cyano) group exerts a strong electron-withdrawing effect (

-

Palladium-Catalyzed Cross-Couplings: Facile oxidative addition allows for Suzuki, Stille, and Sonogashira couplings.

-

Nucleophilic Aromatic Substitution (

): The C-5 position acts as a vinylogous imidoyl halide, susceptible to displacement by amines, thiols, and alkoxides, even without transition metal catalysis.

The C-3 methyl group acts as a steric anchor and is generally chemically inert under these conditions, providing regiochemical stability.

Reactivity Visualization

The following diagram maps the divergent synthetic pathways accessible from this intermediate.

Figure 1: Divergent synthetic pathways.[1][2][3] The C-5 Bromine is the primary handle for functionalization, while the C-4 Nitrile offers downstream derivatization.

Module 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Introduction of aryl or heteroaryl groups at C-5. Application: Synthesis of biaryl kinase inhibitors (e.g., p38 MAPK or VEGFR inhibitors).

Rationale

Isothiazoles contain sulfur, which can poison palladium catalysts. Therefore, using robust catalyst systems with bidentate ligands (like dppf) or high-turnover precursors (like

Protocol

Reagents:

-

Substrate: 5-Bromo-3-methylisothiazole-4-carbonitrile (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the isothiazole substrate, arylboronic acid, and

. -

Inertion: Seal the vessel and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and aqueous

. -

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Irradiate at 110°C for 30–60 minutes.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. The bromide starting material (Rt ~ X min) should disappear, replaced by the more polar biaryl product.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[4][5] -

Purification: Silica gel chromatography. Isothiazoles can be "sticky"; a gradient of 0–40% EtOAc in Hexanes is typically effective.

Critical Note: If the boronic acid is electron-poor (e.g., pyridyl boronic acid), switch to

Module 2: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Bromine by Amines or Thiols. Application: Synthesis of amino-isothiazole libraries for HTS (High-Throughput Screening).

Rationale

The C-4 nitrile makes the C-5 position highly electrophilic. Unlike simple aryl halides, this scaffold reacts with secondary amines under mild heating without transition metals. This is an "atom-economic" route to C-N bonds.

Protocol

Reagents:

-

Substrate: 5-Bromo-3-methylisothiazole-4-carbonitrile (1.0 equiv)

-

Nucleophile: Morpholine, Piperidine, or Primary Amine (1.2–1.5 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv) - Optional if amine is in excess

-

Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in dry DMF (0.2 M).

-

Addition: Add the amine and DIPEA.

-

Reaction: Stir at 60–80°C.

-

Observation: The solution often darkens. Reaction time is typically 2–6 hours.

-

-

Quench: Pour the reaction mixture into crushed ice/water.

-

Isolation:

-

Purification: Recrystallization from EtOH is often sufficient for amino-isothiazoles.

Module 3: Nitrile Functionalization (Downstream)

Objective: Conversion of the C-4 Nitrile to a Primary Amide. Application: Generating hydrogen-bond donor/acceptor motifs for active site binding.

Rationale

Nitriles on electron-deficient rings are susceptible to hydration. Acidic hydrolysis is preferred over basic hydrolysis to prevent ring opening (isothiazoles are sensitive to strong bases like NaOH which can attack the sulfur).

Protocol

Reagents:

-

Substrate: 5-Substituted-3-methylisothiazole-4-carbonitrile (Product from Module 1 or 2)

-

Reagent: Conc.

Procedure:

-

Cool conc.

to 0°C. -

Add the nitrile substrate portion-wise.

-

Stir at Room Temperature for 2–16 hours.

-

Quench: Pour onto ice. Neutralize carefully with solid

or -

Filter: Collect the precipitated amide solid.

Data Summary & Troubleshooting

| Parameter | Suzuki Coupling | |

| Primary Challenge | Catalyst poisoning by Sulfur | Hydrolysis of Nitrile (side reaction) |

| Key Solvent | 1,4-Dioxane/Water | DMF or Acetonitrile |

| Temp Range | 80–110°C | 50–80°C |

| Yield Expectation | 70–90% | 80–95% |

| TLC Stain | UV Active (254 nm) | UV Active + KMnO4 (often yellow) |

Troubleshooting Tips:

-

Low Yield in Suzuki: Switch base to

or solvent to DME (Dimethoxyethane). Ensure thorough degassing to protect the catalyst. -

Ring Opening: Avoid using strong alkoxide bases (NaOMe, NaOtBu) at high temperatures, as they can attack the ring sulfur, leading to fragmentation.

References

-

Synthesis and Reactivity of 5-Bromoisothiazoles

-

Christoforou, I. C., Koutentis, P. A., & Rees, C. W. (2003). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry. Link

- Note: Establishes the C-5 regioselectivity rules for halogen

-

-

Antiviral Applications of Isothiazole Carbonitriles

-

Vigorita, M. G., et al. (2002). Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum. Antiviral Research. Link

- Note: Demonstrates the biological utility of the 5-aryl-4-cyano scaffold.

-

-

Thio-derivatives and SNAr Reactivity

-

Amide Hydrolysis Protocols

-

Commercial Availability & CAS Verification

-

Chemical Book / CymitQuimica Listing for CAS 1803561-46-7. Link

-

Sources

- 1. jocpr.com [jocpr.com]

- 2. WO2022065320A1 - æç±è»¢åè¨é²ã·ã¼ã - Google Patents [patents.google.com]

- 3. WO2024155601A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

Application Note: Optimizing Nucleophilic Substitution on 5-Bromoisothiazole

Topic: Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-Isothiazole Rings Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The isothiazole scaffold is a critical pharmacophore in medicinal chemistry, present in antipsychotics (e.g., Ziprasidone) and various antimicrobials. However, functionalizing the 5-position of 5-bromoisothiazole via Nucleophilic Aromatic Substitution (SNAr) presents a unique dichotomy:

-

Activated Systems (e.g., 4-nitro): Highly reactive, often proceeding at room temperature.

-

Unactivated Systems: Notoriously sluggish, often requiring transition-metal catalysis (Buchwald-Hartwig) rather than classical SNAr.

-

The Stability Trap: The isothiazole N–S bond is chemically labile. Aggressive nucleophilic conditions (strong bases, high heat) frequently trigger reductive ring opening rather than substitution.

This guide provides the decision logic, reaction parameters, and validated protocols to navigate these challenges.

Mechanistic Basis & Substrate Design

2.1 The Reactivity Hierarchy

The 5-position of isothiazole is electronically analogous to the 4-position of pyridine (para to the nitrogen). While it is the most electrophilic position on the ring, the neutral isothiazole ring is not sufficiently electron-deficient to support SNAr with weak nucleophiles.

-

Requirement for Activation: Successful SNAr almost invariably requires an Electron Withdrawing Group (EWG) at the 4-position (ortho to the leaving group).

-

Strong Activators: -NO2, -CN, -COOR.

-

Weak/No Activators: -H, -Alkyl, -Ph. (See Alternative Strategies below).

-

2.2 The Ring-Opening Trap (Critical Failure Mode)

Unlike pyridine, isothiazole contains a weak N–S bond. Hard nucleophiles (OH-, alkoxides) or strong bases can attack the sulfur atom or the C-5 position, leading to ring fragmentation into acyclic cyanothioacrylamides.

Rule of Thumb: Avoid hydroxide bases (NaOH, KOH) and aqueous conditions. Use "softer" bases (carbonates, tertiary amines) in anhydrous polar aprotic solvents.

Decision Logic & Pathway Visualization

The following flowchart illustrates the critical decision points when planning substitution at the 5-position.

Figure 1: Decision matrix for functionalizing 5-bromoisothiazoles. Note the divergence for unactivated systems where Pd-catalysis is preferred over SNAr.

Experimental Protocols

Protocol A: SNAr on Activated Systems (4-Nitro/4-Cyano)

Target: High-yielding displacement using amines or thiols on 5-bromo-4-nitroisothiazole.

Materials:

-

Substrate: 5-bromo-4-nitroisothiazole (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine, 1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) [Anhydrous]

Procedure:

-

Dissolution: In a reaction vial equipped with a stir bar, dissolve 5-bromo-4-nitroisothiazole (1.0 mmol) in MeCN (5 mL).

-

Addition: Add DIPEA (1.5 mmol) followed by the amine nucleophile (1.2 mmol) dropwise at 0°C (ice bath). Note: The reaction is exothermic due to the high reactivity of the nitro-isothiazole.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS. The bromide starting material should be consumed rapidly.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Expected Yield: 85–95%

Protocol B: SNAr on Unactivated Systems (The "Forcing" Method)

Target: Displacement on neutral 5-bromoisothiazole using thiols. Warning: This method is prone to side reactions. If this fails, switch to Pd-catalysis.

Materials:

-

Substrate: 5-bromoisothiazole (1.0 equiv)

-

Nucleophile: Sodium Thiolate (generated in situ from Thiol + NaH or use NaSMe)

-

Solvent: DMF or NMP (Dry)

-

Temp: 80–100°C

Procedure:

-

Preparation: In a dry flask under N2, suspend NaH (1.2 equiv, 60% in oil) in dry DMF.

-

Nucleophile Formation: Add the thiol (1.2 equiv) dropwise at 0°C. Stir for 15 min until H2 evolution ceases.

-

Substrate Addition: Add 5-bromoisothiazole (1.0 equiv) as a solution in DMF.

-

Heating: Heat to 80°C. Monitor closely by LC-MS every hour.

-

Critical Check: If LC-MS shows a mass corresponding to [M+H] of the ring-opened thioamide, stop heating immediately.

-

-

Workup: Quench carefully with sat. NH4Cl. Extract with Et2O (ether is preferred to extract the neutral product while leaving polar byproducts in the aqueous DMF phase).

Troubleshooting & Optimization Data

The following table summarizes common failure modes and their chemical causes.

| Symptom | Probable Cause | Corrective Action |

| Complete loss of SM, no Product | Ring Opening: Nucleophile attacked Sulfur or C-5 followed by fragmentation. | Switch to a less basic nucleophile. Lower temperature. Ensure anhydrous conditions. |

| Low Conversion (<10%) | Deactivation: Lack of EWG at C-4 makes the ring too electron-rich. | Switch Strategy: Use Buchwald-Hartwig coupling (Pd2(dba)3 / Xantphos). |

| Black Tar Formation | Polymerization: Isothiazoles are thermally unstable above 120°C in basic media. | Limit temperature to <100°C. Use NMP as solvent to stabilize intermediates. |

Mechanistic Insight: The Ring Opening Pathway

Understanding the degradation pathway is key to preventing it.

Figure 2: The degradation pathway. Hard nucleophiles attack the sulfur atom, breaking the N-S bond and destroying the pharmacophore.

References

-

Isothiazole Chemistry Overview & Reactivity

-

Synthesis of 5-amino-4-nitroisothiazoles (Activ

- Source: Vicini, P., et al. (2000). "Synthesis and biological activity of 1,2-benzisothiazoles and isothiazoles." European Journal of Medicinal Chemistry.

- Relevance: Provides experimental precedents for amine displacement on activ

-

Ring Opening Reactions of Isothiazoles

- Source: Fleming, I. (1973). "Ring-opening reactions of isothiazoles." Journal of the Chemical Society, Perkin Transactions 1.

- Relevance: Mechanistic detail on the N-S bond cleavage by nucleophiles.

-

Metal-Catalyzed Alternatives (Buchwald-Hartwig on Isothiazoles)

- Source:Organic Process Research & Development (General reference for heteroaryl coupling).

- Context: Standard protocols for Pd-catalyzed amination of electron-rich heteroaryl halides apply directly to unactiv

Sources

Application Notes and Protocols for 5-Bromo-3-methylisothiazole-4-carbonitrile in Agrochemical Synthesis

Introduction: The Isothiazole Scaffold in Modern Agrochemicals

The isothiazole ring system, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a cornerstone in the development of modern agrochemicals.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold for the synthesis of potent fungicides and bactericides.[2] A key intermediate in this field is 5-Bromo-3-methylisothiazole-4-carbonitrile , a highly functionalized molecule offering multiple reaction sites for the construction of diverse and complex agrochemical active ingredients. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this intermediate in the synthesis of next-generation crop protection agents.

The bromine atom at the 5-position and the nitrile group at the 4-position of the isothiazole ring are the primary handles for synthetic modification. The bromine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, thiol, or alcohol moieties. The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be used in cycloaddition reactions to generate further heterocyclic systems. This versatility allows for the fine-tuning of the physicochemical and biological properties of the final compounds.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of 5-Bromo-3-methylisothiazole-4-carbonitrile in agrochemical discovery stems from two primary reaction pathways:

-

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position: The electron-withdrawing nature of the isothiazole ring and the adjacent nitrile group activates the C5-position for nucleophilic attack. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reaction is fundamental for introducing structural diversity and tailoring the biological activity of the resulting compounds.

-

Transformation of the Nitrile Group: The carbonitrile functionality is a versatile precursor to other important functional groups in agrochemicals, most notably the carboxamide. The conversion of the nitrile to a carboxamide is often a crucial step in enhancing the biological activity of the final molecule, as the amide bond can participate in key hydrogen bonding interactions with biological targets.

These two strategies can be employed in a sequential or convergent manner to build a library of potential agrochemical candidates.

Protocol 1: Synthesis of 5-Amino-3-methylisothiazole-4-carboxamide via Nucleophilic Substitution and Nitrile Hydrolysis

This protocol outlines a two-step synthesis of a key pharmacophore, 5-amino-3-methylisothiazole-4-carboxamide, from 5-Bromo-3-methylisothiazole-4-carbonitrile. This transformation is a foundational step in the synthesis of numerous isothiazole-based fungicides.

Step 1: Nucleophilic Aromatic Substitution with Ammonia

This step involves the displacement of the bromine atom with an amino group.

Reaction Scheme:

A schematic of the nucleophilic aromatic substitution reaction.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 5-Bromo-3-methylisothiazole-4-carbonitrile | 143253-09-2 | 203.05 | 1.0 g (4.92 mmol) |

| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 20 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 20 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 5 g |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g (4.92 mmol) of 5-Bromo-3-methylisothiazole-4-carbonitrile in 20 mL of aqueous ammonia (28-30%).

-

Seal the flask and stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

After completion of the reaction, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-amino-3-methylisothiazole-4-carbonitrile as a solid.

Step 2: Hydrolysis of the Nitrile to a Carboxamide

This step converts the nitrile group of 5-amino-3-methylisothiazole-4-carbonitrile into a carboxamide group.

Reaction Scheme:

A schematic of the acid-catalyzed hydrolysis of the nitrile.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 5-Amino-3-methylisothiazole-4-carbonitrile | 85331-54-8 | 139.16 | 0.5 g (3.59 mmol) |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 5 mL |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 30 mL |

| Ice | - | - | 50 g |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 5 g |

Procedure:

-

In a 50 mL round-bottom flask, carefully add 0.5 g (3.59 mmol) of 5-amino-3-methylisothiazole-4-carbonitrile to 5 mL of concentrated sulfuric acid at 0 °C (ice bath).

-

Stir the mixture at room temperature for 18 hours. Monitor the reaction by TLC (ethyl acetate:hexane 1:1).

-

Upon completion, pour the reaction mixture slowly onto 50 g of crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 5-amino-3-methylisothiazole-4-carboxamide as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of N-Aryl-5-aminoisothiazole Derivatives

This protocol demonstrates the versatility of the C5-bromo position for creating a library of N-aryl substituted isothiazole derivatives, which are common motifs in potent fungicides.

Reaction Workflow:

Workflow for the synthesis of N-Aryl-5-aminoisothiazole-4-carboxamides.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 5-Bromo-3-methylisothiazole-4-carbonitrile | 143253-09-2 | 203.05 | Starting material |

| Substituted Aniline | Varies | Varies | E.g., 4-fluoroaniline, 2,6-dichloroaniline |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Palladium catalyst |

| Xantphos | 161265-03-8 | 578.68 | Ligand |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base |

| Toluene | 108-88-3 | 92.14 | Anhydrous solvent |

Procedure (General):

-

To an oven-dried Schlenk tube, add 5-Bromo-3-methylisothiazole-4-carbonitrile (1.0 eq), the substituted aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.5 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired N-aryl-5-amino-3-methylisothiazole-4-carbonitrile.

-

The resulting nitrile can then be hydrolyzed to the corresponding carboxamide following the procedure in Protocol 1, Step 2.

Application in Agrochemicals: Mode of Action

Many isothiazole-based fungicides exhibit a dual mode of action. They can directly inhibit fungal growth and also induce Systemic Acquired Resistance (SAR) in plants.[3][4]

-

Direct Fungicidal Activity: Some isothiazole derivatives have been shown to target specific enzymes in fungal pathogens, disrupting essential metabolic pathways. For example, some derivatives act as inhibitors of the oxysterol-binding protein (OSBP), which is crucial for lipid metabolism and membrane function in fungi.[3][4]

-

Systemic Acquired Resistance (SAR): Isothiazole compounds can act as plant defense activators. They can trigger the plant's natural defense mechanisms, leading to the production of pathogenesis-related (PR) proteins and other defensive compounds. This results in broad-spectrum and long-lasting protection against a variety of pathogens. The activation of the salicylic acid (SA) signaling pathway is often implicated in this process.[3]

Logical Relationship of Dual-Action Fungicides:

Dual action of isothiazole fungicides.

Conclusion

5-Bromo-3-methylisothiazole-4-carbonitrile is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the chemical space around the isothiazole scaffold. By leveraging the reactivity of the bromo and nitrile functionalities, a wide array of potent fungicides with diverse modes of action can be developed to address the ongoing challenges in global food security.

References

-

MDPI. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. [Link]

-

National Center for Biotechnology Information. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [Link]

-

Royal Society of Chemistry. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [Link]

-

MySkinRecipes. 5-Bromo-3-methylisothiazole. [Link]

-

MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]

- Google Patents. Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.

-

Georg Thieme Verlag. Product Class 15: Isothiazoles. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 5-Bromo-3-methylisothiazole [myskinrecipes.com]

- 3. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Isothiazole Carbonitrile Derivatives as Tunable Reagents for Bioorthogonal Click Chemistry

Introduction: The field of chemical biology has been revolutionized by the advent of click chemistry, a set of reactions characterized by high efficiency, selectivity, and biocompatibility.[1] These reactions allow for the precise covalent labeling of biomolecules in their native environment, a process known as bioorthogonal ligation.[2] Among the diverse toolkit of bioorthogonal reactions, the reaction between heteroaromatic nitriles and N-terminal cysteine residues has emerged as a powerful strategy for site-specific protein modification.[3] This reaction proceeds under physiological conditions to form a stable thiazoline linkage, offering a unique mode of conjugation distinct from the more common azide-alkyne cycloadditions.[3][4]

This guide focuses on a specific, highly versatile class of reagents for this transformation: isothiazole carbonitrile derivatives . The isothiazole heterocycle is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds.[5][6] By leveraging this core, we can create "clickable" handles that not only facilitate robust bioconjugation but also offer the potential for creating novel drug conjugates and functionalized biomaterials. The electronic properties of the isothiazole ring, and thus the reactivity of the carbonitrile group, can be systematically tuned through synthetic modification, allowing researchers to optimize reaction kinetics and selectivity for their specific application.[4]

Herein, we provide a comprehensive overview of the underlying science, detailed experimental protocols, and field-proven insights for utilizing isothiazole carbonitrile derivatives in click chemistry applications.

Scientific Foundation: The Chemistry of Isothiazole Carbonitrile Ligation

Mechanism of Action: Cysteine-Specific Thiazoline Formation

The core of this technology is the bioorthogonal reaction between an isothiazole carbonitrile and a 1,2-aminothiol, a moiety uniquely present in N-terminal cysteine residues of proteins.[3] The reaction is a cascade process that occurs under mild, aqueous conditions and proceeds with high specificity.

The mechanism involves three key steps:

-

Reversible Thiol Addition: The nucleophilic thiol of the cysteine residue attacks the electrophilic carbon of the nitrile group, forming a transient thioimidate intermediate.

-

Intramolecular Cyclization: The adjacent free amine of the N-terminal cysteine then performs a rapid intramolecular attack on the thioimidate carbon, leading to the formation of a 5-membered 2-aminothiazolidine intermediate.

-

Irreversible Elimination: The reaction is driven to completion by the irreversible elimination of ammonia, resulting in the formation of a highly stable thiazoline product.[3]

This multi-step process is the key to its selectivity. While other nucleophiles like lysine or the thiol of an internal cysteine can potentially react in the first step, they lack the correctly positioned secondary nucleophile (the N-terminal amine) to complete the rapid intramolecular cyclization, making the reaction highly specific for N-terminal cysteines.[4]

Caption: Mechanism of isothiazole carbonitrile-cysteine ligation.

Rationale for Scaffold Selection: The Isothiazole Advantage

The isothiazole ring is more than just a passive scaffold; its inherent electronic nature and synthetic tractability provide critical advantages:

-

Tunable Reactivity: The reactivity of the nitrile group is highly dependent on the electronic properties of the heteroaromatic ring to which it is attached. Electron-withdrawing substituents on the isothiazole ring increase the electrophilicity of the nitrile carbon, leading to faster reaction rates. Conversely, electron-donating groups can temper reactivity. This allows for the rational design of probes with kinetics tailored for specific biological systems.[4]

-

Bioactive Core: Isothiazole derivatives are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[6][7][8][9] This opens up exciting possibilities in drug development for creating "warhead-linker" conjugates where the isothiazole moiety itself contributes to the therapeutic effect.

-

Synthetic Accessibility: A multitude of synthetic routes to functionalized isothiazoles have been reported, allowing for the straightforward introduction of various substituents, linkers, or reporter tags.[10][11]

Synthesis of a Functionalized Isothiazole Carbonitrile Handle

To be used in click chemistry, the isothiazole carbonitrile must be functionalized with a linker or reporter group. The following is a representative, generalized protocol for the synthesis of a 3-amino-4-cyano-isothiazole derivative, which can be further modified.

Protocol: Synthesis of 3-Amino-5-substituted-isothiazole-4-carbonitrile

This protocol is based on the reaction of a malononitrile derivative with elemental sulfur and a base.

Causality Behind Choices:

-

[(Methylsulfanyl)methylene]malononitrile derivatives: These are excellent starting materials as they contain the dinitrile moiety and a leaving group (methylsulfanyl) that facilitates the cyclization.

-

Sodium Sulfide (Na₂S): Serves as a safe and effective source of the sulfur atom required to form the isothiazole ring.[12]

-

Aqueous/Alcoholic Solvent: The reaction is often tolerant of aqueous conditions, which aligns with the principles of green chemistry and simplifies workup.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the appropriate [(arylsulfanyl)methylene]malononitrile derivative (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Sulfur Source Addition: To this solution, add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 eq) portion-wise while stirring at room temperature. The solution may change color.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove impurities.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography on silica gel to obtain the pure 3-aminoisothiazole-4-carbonitrile derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocols for Bioconjugation

The following protocols provide a framework for using a purified isothiazole carbonitrile derivative to label a biomolecule containing an N-terminal cysteine.

Protocol: Labeling an N-terminal Cysteine Peptide

This protocol is designed for a purified peptide and serves as an excellent model system for optimizing reaction conditions.

Reagent Preparation:

-

Peptide Stock (10 mM): Dissolve the N-terminal cysteine-containing peptide in a degassed buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Isothiazole Carbonitrile Stock (100 mM): Dissolve the isothiazole derivative in an organic co-solvent like DMSO or DMF.

-

Reaction Buffer: 100 mM phosphate buffer, pH 7.4.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 10 µL of 10 mM Peptide Stock with 88 µL of Reaction Buffer.

-

Initiation: Add 2 µL of 100 mM Isothiazole Carbonitrile Stock to the peptide solution (final concentrations: ~1 mM peptide, ~2 mM isothiazole). This 2-fold excess of the isothiazole reagent helps drive the reaction to completion.

-

Incubation: Gently mix the solution and incubate at room temperature (20-25 °C) for 1-2 hours. For less reactive derivatives or more sensitive proteins, incubation can be performed at 4 °C overnight.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 10 mM to consume any unreacted isothiazole derivative.

-

Analysis: Analyze the reaction mixture directly by LC-MS to determine the conversion percentage by observing the mass shift corresponding to the peptide-isothiazole conjugate.

-

Purification: Purify the labeled peptide from excess reagent and unreacted peptide using reverse-phase HPLC.

Caption: Experimental workflow for peptide conjugation.

Protocol: Site-Specific Protein Labeling

Labeling larger proteins requires additional considerations to maintain protein folding and stability.

Causality Behind Choices:

-

Buffer Choice: A buffer such as HEPES or phosphate at physiological pH (7.2-7.8) is chosen to maintain the protein's native conformation and ensure the N-terminal amine is sufficiently nucleophilic.

-

Reducing Agent: A mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) is included to ensure the target cysteine residue remains in its reduced, reactive state without cleaving disulfide bonds. DTT should be avoided as it contains a 1,2-aminothiol-like structure that can compete in the reaction.

-

Purification Method: Size-Exclusion Chromatography (SEC) or Affinity Chromatography (if the protein has a tag) is used to separate the labeled protein from the small molecule reagents, which is more gentle than HPLC for many proteins.

Step-by-Step Methodology:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Add TCEP to a final concentration of 0.5 mM and incubate for 30 minutes at room temperature.

-

Reaction Setup: Add the isothiazole carbonitrile derivative (from a 10-50 mM stock in DMSO) to the protein solution to a final concentration that is 10-20 fold molar excess over the protein. Ensure the final DMSO concentration is below 5% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4 °C for 12-18 hours with gentle mixing.

-

Removal of Excess Reagent: Purify the protein conjugate using a desalting column (e.g., PD-10) or SEC to remove unreacted isothiazole derivative and TCEP.

-

Analysis and Characterization:

-

SDS-PAGE: Analyze the purified protein. If the isothiazole derivative contains a fluorescent tag (e.g., a fluorophore), the labeled protein can be visualized by in-gel fluorescence.

-

Mass Spectrometry (Intact MS or LC-MS/MS): Confirm the covalent modification and verify the site of labeling by determining the mass of the intact protein or through peptide mapping after tryptic digest.

-

Data and Troubleshooting

Quantitative Data Summary

The tunability of the isothiazole carbonitrile scaffold allows for a range of kinetic profiles. The table below presents representative, hypothetical data for the reaction of different isothiazole derivatives with a model peptide.

| Derivative ID | Substituent at C5 | Observed Rate Constant (k_obs) [M⁻¹s⁻¹] | Yield (2h, RT) | Notes |

| ITC-1 | 4-Nitrophenyl | ~15.2 | >95% | Highly activated, very fast reaction. May have off-target reactivity in complex systems. |

| ITC-2 | 4-Chlorophenyl | ~8.5 | >90% | Good balance of reactivity and stability.[8] |

| ITC-3 | Phenyl | ~4.1 | ~85% | Moderate reactivity, suitable for most applications. |

| ITC-4 | 4-Methoxyphenyl | ~1.5 | ~60% | Lower reactivity due to electron-donating group. Useful for slow, controlled labeling. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Yield | 1. Cysteine is oxidized.2. Reagent is unstable/hydrolyzed.3. Insufficient reaction time or temperature.4. Incorrect pH (amine is protonated). | 1. Add a fresh solution of TCEP (0.5-1 mM).2. Use freshly prepared isothiazole stock solution.3. Increase incubation time or temperature (e.g., 37 °C if protein is stable).4. Ensure buffer pH is between 7.2 and 8.0. |

| Protein Precipitation | 1. Co-solvent (DMSO/DMF) concentration is too high.2. Isothiazole derivative is poorly soluble.3. Labeled protein is less stable. | 1. Keep final DMSO/DMF concentration <5%.2. Use a more water-soluble isothiazole derivative if available.3. Perform the reaction at 4 °C and include stabilizing agents (e.g., glycerol). |

| Non-specific Labeling | 1. Highly reactive isothiazole derivative used.2. Reaction conditions are too harsh (high pH or temp). | 1. Switch to a less reactive derivative (e.g., ITC-3 or ITC-4).2. Lower the pH to ~7.2 and perform the reaction at a lower temperature. |

References

-

Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. [Link]

-

Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. [Link]

-

Schulze, B., et al. (2003). [π4+π2] CYCLOADDITIONS OF ISOTHIAZOLE DERIVATIVES. HETEROCYCLES. [Link]

-

Wang, Y., et al. (2005). A model study on the photochemical isomerization of isothiazoles and thiazoles. Photochemical & Photobiological Sciences. [Link]

-

Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. S-Heterocycles Retrospect, Prospects, and Biological Applications. [Link]

-

Pradhan, P., et al. (2020). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. [Link]

-

Vitale, P., et al. (2014). The chemistry of isothiazoles. ResearchGate. [Link]

-

Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. organic-chemistry.org. [Link]

-

Vitale, P., et al. (2014). The chemistry of isothiazoles. Academia.edu. [Link]

-

D'Alò, F., et al. (2025). Isothiazoles. Part VI. Cycloaddition of Azides to Isothiazole Dioxides: Synthesis of Thiadiazabicyclo[3.1.0]hexene Derivatives and their Thermal Rearrangement. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of isothiazole derivatives [4-6]. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. ijpsrr.com. [Link]

-

Cimarelli, C., et al. (1995). Isothiazoles. Part 3. Cycloadditions of diazoalkanes to 3-dialkylaminoisothiazole 1,1-dioxides. Semantic Scholar. [Link]

-

Clarke, M. D., & McCarthy, P. A. (1982). Thienoisothiazoles. I. The synthesis of Thieno[2,3-c]isothiazole and some of its derivatives. Australian Journal of Chemistry. [Link]

-

baseclick. (n.d.). Protocols. baseclick. [Link]

-

Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SciSpace. [Link]

-

Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

-

Molbase. (n.d.). Heterocyclic Building Blocks-Isothiazole. Molbase. [Link]

-

Kolarski, D., et al. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry. [Link]

-

Kolarski, D., et al. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. PMC. [Link]

-

ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

-

van der Zouwen, M. W., et al. (2020). Recent developments in bioorthogonal chemistry and the orthogonality within. Radboud Repository. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Constructing new bioorthogonal reagents and reactions. PMC. [Link]

-

Ryng, S., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]

-

Confluore. (n.d.). Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd.. [Link]

-

Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

-

Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Angeli, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. PMC. [Link]

-

ACS Publications. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]

-

Frija, L. M. T., et al. (2015). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. [Link]

Sources

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Isothiazole synthesis [organic-chemistry.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

Minimizing side reactions during hydrolysis of isothiazole carbonitriles

Topic: Minimizing Side Reactions During Hydrolysis of Isothiazole Carbonitriles

Ticket ID: ISO-CN-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Isothiazole Paradox

Welcome to the Heterocyclic Chemistry Support Center. You are likely here because your standard nitrile hydrolysis (NaOH/EtOH reflux) turned your reaction mixture into a dark, sulfurous tar, or your acidic hydrolysis stalled at the amide.

The Core Challenge: Isothiazole rings possess a unique vulnerability: the Sulfur-Nitrogen (S–N) bond . While aromatic, this bond is the "weak link" (bond energy approx. 50–60 kcal/mol, significantly lower than C–C or C–N bonds).

-

The Trap: Standard basic hydrolysis relies on strong nucleophiles (

).[1] In isothiazoles, the hydroxide ion frequently attacks the sulfur atom or the C-5 position rather than the nitrile carbon, triggering catastrophic ring opening (S–N cleavage). -

The Goal: Selectively hydrolyze the nitrile (

) to the carboxylic acid (

Diagnostic Workflow

Before proceeding, identify your substrate's sensitivity profile using the decision matrix below.

Figure 1: Decision matrix for selecting the hydrolysis method based on substrate stability.

Troubleshooting Modules

Module A: The "Red Sludge" Error (Ring Opening)

Symptom: Reaction mixture turns dark red/black; strong sulfur odor (mercaptans); LCMS shows loss of product mass or complex fragmentation.

Root Cause: Nucleophilic Attack on Sulfur. Under basic conditions (e.g., 10% NaOH), the hydroxide ion acts as a nucleophile. Instead of attacking the nitrile carbon, it attacks the isothiazole sulfur or the C-5 carbon. This cleaves the S–N bond, resulting in acyclic enaminothiones.

Corrective Protocol:

-

Immediate Stop: Do not increase temperature.

-

Switch to Acid: Isothiazoles are significantly more stable in acid. The protonated nitrogen (

) in the ring actually stabilizes the S–N bond against further electrophilic attack, whereas base destroys it. -

Protocol: Use 70–80%

(See Standard Protocol 1).

Module B: The "Stalled Intermediate" (Amide Arrest)

Symptom: Conversion stops at the primary amide (

Root Cause: Resonance Stabilization. The isothiazole ring is electron-withdrawing. Once the amide forms, the lone pair on the amide nitrogen conjugates with the ring system, reducing the electrophilicity of the carbonyl carbon. Water can no longer attack effectively to complete the hydrolysis to the acid.

Corrective Protocol:

-

Nitrous Acid Deamination (The "Diazotization" Hack):

Module C: Decarboxylation

Symptom: Product mass is [M-44]; gas evolution observed.

Root Cause: Thermal Instability. Isothiazole-carboxylic acids, particularly at the C-4 or C-5 position, are prone to thermal decarboxylation if the ring is electron-deficient.

Corrective Protocol:

-

Lower Temperature: Limit reaction temp to 60°C.

-

Two-Step Method: Hydrolyze to the amide using the Radziszewski method (Method B), then gently hydrolyze the amide using mild acidic conditions or enzymatic methods.

Validated Experimental Protocols

Standard Protocol 1: Acidic Hydrolysis (High Reliability)

Best for: Stable isothiazoles requiring full conversion to carboxylic acid.

| Step | Action | Technical Note |

| 1 | Dissolution | Dissolve 1.0 eq nitrile in 80% |

| 2 | Heating | Heat to 80–90°C for 4–6 hours. |

| 3 | Monitoring | Check HPLC. If amide persists (>10%), add 1.5 eq |

| 4 | Quenching | Pour onto crushed ice. The acid usually precipitates as a white/pale solid. |

| 5 | Isolation | Filter and wash with cold water. Do not extract with strong base (pH > 10) during workup to avoid ring opening. |

Advanced Protocol 2: Radziszewski Reaction (Peroxide Hydrolysis)

Best for: Stopping at the Amide or preventing ring opening in highly sensitive substrates.

-

Reagents: 30%

, 6M NaOH (Catalytic amount only), DMSO or Ethanol. -

Mechanism: The hydroperoxide anion (

) is a "super-nucleophile" (alpha-effect) that attacks the nitrile much faster than

Workflow:

-

Dissolve nitrile in DMSO (or EtOH).

-

Add 4.0 eq of 30%

. -

Add 0.1 eq NaOH (catalytic). Keep temperature < 40°C using a water bath. Exotherms are dangerous here.

-

Stir 1–2 hours. Product is the Amide .

-

To get the Acid: Isolate the amide and subject it to mild acidic hydrolysis (Protocol 1, Step 3).

Frequently Asked Questions (FAQ)

Q: Can I use HCl instead of

Q: Why did my product turn into elemental sulfur? A: You likely used a reducing environment or strong base. Isothiazoles are reductively cleaved to form elemental sulfur and amino-enones. Ensure your reaction vessel is free of transition metals (Zn, Fe) and avoid strong reducing agents.

Q: My LCMS shows a mass of [M+18] but it's not the acid. A: This is the Amide intermediate. This is a common "resting state" for isothiazoles. Refer to Module B (Nitrous Acid Deamination) to push this to the acid.

References

-

Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Source: Russian Chemical Reviews, 2002.[5] Relevance: Comprehensive review of isothiazole ring stability and cleavage mechanisms. URL:

-